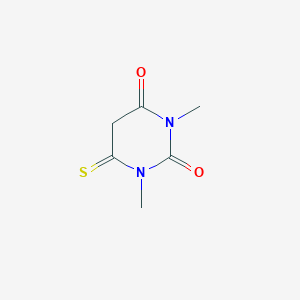

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Overview

Description

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known as 1,3-Dimethyl-6-thioxo-2,4-dihydropyrimidine-1,3-dione, is a heterocyclic compound with a unique structure. It is of interest to scientists due to its potential applications in the fields of drug synthesis, materials science, and biochemistry.

Scientific Research Applications

Synthesis of Pyridine-Pyrimidines and Bis-Derivatives

- A study reported the efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones using 1,3-dimethyl-6-aminouracil and carbonitriles. This method utilized triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst under microwave irradiation and solvent-free conditions (Rahmani et al., 2018).

Catalytic Synthesis of Dihydropyrido Pyrimidine-2,4-diones

- Thiourea dioxide in water was used as a recyclable catalyst for synthesizing diverse dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives. The method offered several advantages like an inexpensive catalyst, easy work-up, and environmentally friendly nature (Verma & Jain, 2012).

Formation of Polyfunctional Fused Heterocyclic Compounds

- Research explored the reaction of 1,3-indendione with 6-amino-2-thioxopyrimidin-4(3H)-one in boiling acetic acid, leading to the formation of fused heterocyclic compounds like pyrimidino pyridine-diones (Hassaneen et al., 2003).

Synthesis of Novel Styryl Dyes

- The compound was used in the synthesis of novel styryl dyes, whose third-order nonlinear optical properties were studied using the Z-scan technique. These dyes showed promise as nonlinear optical materials for device applications due to their two-photon absorption phenomenon (Shettigar et al., 2009).

Antiviral and Antibacterial Applications

- Some derivatives of the compound were synthesized and tested for their antiviral activities against Hepatitis A virus and Herpes simplex virus (El-Etrawy & Abdel-Rahman, 2010).

- Barbituric acid derivatives of the compound showed in vitro antibacterial activity against various bacterial strains, exceeding the activity of ampicillin (Shukla et al., 2019).

properties

IUPAC Name |

1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-7-4(9)3-5(11)8(2)6(7)10/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXFUMBYIGECJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=S)N(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

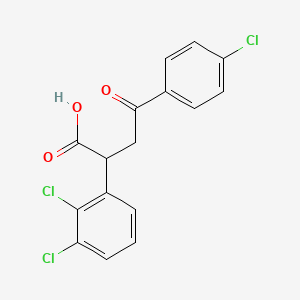

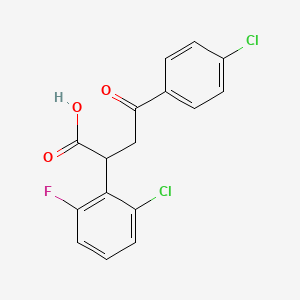

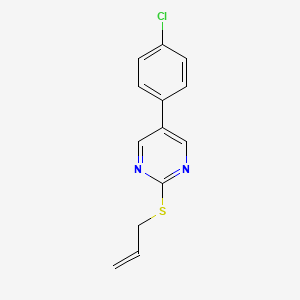

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3036485.png)

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B3036495.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036500.png)

![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036501.png)

![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036503.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036504.png)